3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine 3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.: 891099-75-5
VCID: VC6567602
InChI: InChI=1S/C16H11ClN4OS/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2
SMILES: C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8

3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS No.: 891099-75-5

Cat. No.: VC6567602

Molecular Formula: C16H11ClN4OS

Molecular Weight: 342.8

* For research use only. Not for human or veterinary use.

3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine - 891099-75-5

Specification

CAS No. 891099-75-5
Molecular Formula C16H11ClN4OS
Molecular Weight 342.8
IUPAC Name 3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H11ClN4OS/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2
Standard InChI Key DAAFQKCWEBHWDH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core consists of a triazolo[4,3-b]pyridazine system, a bicyclic structure formed by fusing a triazole ring (three nitrogens) with a pyridazine ring (two nitrogens). Substituents include:

  • 3-Chlorobenzylthio group: A sulfur-linked 3-chlorobenzyl moiety at position 3.

  • Furan-2-yl group: A five-membered oxygen-containing heterocycle at position 6.

Table 1: Molecular Data

PropertyValueSource
Molecular formulaC₁₆H₁₂ClN₄OS
Molecular weight342.8 g/mol
Key functional groupsTriazole, pyridazine, thioether, furan

The chlorine atom at the benzyl group’s meta position influences electronic effects, while the furan ring enhances polarity and hydrogen-bonding potential .

Spectral Features

Though experimental spectra are unavailable, predictions based on analogous compounds suggest:

  • IR Spectroscopy:

    • C-Cl stretch: 600–800 cm⁻¹ .

    • Aromatic C-H stretches: ~3000 cm⁻¹.

    • S-C vibration: ~700 cm⁻¹ .

  • NMR Spectroscopy:

    • Furan protons: Doublets (δ 6.3–7.4 ppm) coupling with adjacent protons .

    • Chlorobenzyl aromatic protons: Multiplet (δ 7.2–7.5 ppm).

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves nucleophilic substitution between 3-chlorobenzyl chloride and 6-(furan-2-yl)pyridazine-3-thiol under basic conditions (e.g., K₂CO₃ in DMF). The thiol group attacks the electrophilic carbon of 3-chlorobenzyl chloride, displacing chloride and forming the thioether linkage.

Critical Reaction Parameters:

  • Temperature: 80–100°C.

  • Solvent: Polar aprotic solvents (DMF, DMSO).

  • Yield: ~60–75% (estimated).

Chemical Reactivity

The compound participates in diverse reactions due to its functional groups:

Triazole and Pyridazine Reactivity

  • Nucleophilic substitution: The triazole’s nitrogen atoms undergo alkylation or acylation .

  • Cycloaddition: Diels-Alder reactions with dienes form polycyclic systems .

  • Oxidation: Thioether oxidation yields sulfoxides or sulfones .

Furan and Chlorobenzyl Reactivity

  • Electrophilic substitution: Furan undergoes nitration or sulfonation at the α-position .

  • Aromatic substitution: The chlorobenzyl group’s meta-chlorine limits direct substitution but facilitates Suzuki couplings under catalytic conditions.

ActivityTarget PathwayEvidence from Analogues
AntifungalCYP51 inhibition (MIC₈₀: 1 µg/mL for Aspergillus)
AnticancerTopoisomerase II inhibition (IC₅₀: ~10 µM for breast cancer lines)
AntibacterialDNA gyrase binding (MIC: 2–8 µg/mL for Gram-positive strains)

Structure-Activity Relationships (SAR)

  • Triazole core: Essential for metal coordination in enzyme binding .

  • Chlorobenzyl group: Enhances lipophilicity and membrane permeability.

  • Furan moiety: Contributes to π-π stacking with aromatic residues in target proteins .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead for antifungal agents, particularly against azole-resistant strains. Hybridizing it with pharmacophores like acetamide (as in ) could improve solubility and target affinity.

Material Science

Conjugated π-systems in the triazole-pyridazine core may enable applications in organic electronics, though experimental data are lacking.

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